molecular formula C12H14O2 B136491 2-Cyclopentyloxy-benzaldehyde CAS No. 145742-38-7

2-Cyclopentyloxy-benzaldehyde

Cat. No. B136491
CAS RN: 145742-38-7
M. Wt: 190.24 g/mol
InChI Key: QFTDHKYNVLTLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyloxy-benzaldehyde is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Cyclopentyloxy-benzaldehyde is 1S/C12H14O2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8-9,11H,2-3,6-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

2-Cyclopentyloxy-benzaldehyde is a liquid at room temperature . It has a molecular weight of 190.24 . .

Scientific Research Applications

Proteomics Research

As indicated by suppliers like Santa Cruz Biotechnology, 2-Cyclopentyloxy-benzaldehyde is used in proteomics research . It may be involved in the study of protein interactions and functions, possibly as a derivatization agent that modifies proteins or peptides to be more amenable to analytical techniques.

Safety and Hazards

The safety data sheet for 2-Cyclopentyloxy-benzaldehyde indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

Mechanism of Action

Target of Action

The primary targets of 2-Cyclopentyloxy-benzaldehyde are components of the fungal antioxidation system . This compound is particularly effective against strains of Aspergillus and Penicillium, which are causative agents of human invasive aspergillosis and mycotoxigenic fungi .

Mode of Action

2-Cyclopentyloxy-benzaldehyde interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through redox cycling, a process that destabilizes cellular redox homeostasis and/or antioxidation systems . The compound’s effectiveness is increased by the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The compound is synthesized via the β-oxidative pathway in peroxisomes . This pathway involves a series of enzymatic reactions that lead to the production of benzaldehyde, a compound that serves as a pollinator attractant, flavor, and antifungal compound .

Pharmacokinetics

Pharmacokinetics generally involves the study of how a drug is absorbed, distributed, metabolized, and eliminated (adme) from the body . These properties can greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of 2-Cyclopentyloxy-benzaldehyde’s action is the inhibition of fungal growth . By disrupting the cellular antioxidation system, the compound destabilizes the redox homeostasis of the fungi, leading to their growth inhibition .

Action Environment

The action, efficacy, and stability of 2-Cyclopentyloxy-benzaldehyde can be influenced by various environmental factors. It’s important to note that factors such as temperature, pH, and the presence of other substances can potentially affect the stability and efficacy of many compounds .

properties

IUPAC Name

2-cyclopentyloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8-9,11H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTDHKYNVLTLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390007
Record name 2-Cyclopentyloxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyloxy-benzaldehyde

CAS RN

145742-38-7
Record name 2-Cyclopentyloxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(cyclopentyloxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

77.70 g (500 mmoles) of isovanilin and 69.40 g (600 mmoles) of 97% potassium t-butoxide (t-BuOK) dissolved in 800 ml of 1-propanol, 69.0 ml 630 mmoles), and the solution refluxed. After 3 hours another 9.25 g (80 mmoles) of t-BuOK were added at 80° C. and the suspension refluxed for another 3 hours. The solid was filtered off and the filtrate evaporated in vacuo to dryness. The residue was dissolved in ether and extracted with 1N NaOH. The ether phase was evaporated to dryness: 85.40 g (77.5%) of cyclopentyloxybenzaldehyde was isolated.
Quantity
77.7 g
Type
reactant
Reaction Step One
Quantity
69.4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

77.70 g (500 mmoles) of isovanillin and 69.40 g (600 mmoles) of 97% potassium t-butoxide (t-BuOK) dissolved in 800 ml of 1-propanol, 69.0 ml 630 mmoles), and the solution refluxed. After 3 hours another 9.25 g (80 mmoles) of t-BuOK were added at 80° C. and the suspension refluxed for another 3 hours. The solid was filtered off and the filtrate evaporated in vacuo to dryness. The residue was dissolved in ether and extracted with IN NaOH. The ether phase was evaporated to dryness: 85.40 g (77.5%) of cyclopentyloxybenzaldehyde was isolated.
Quantity
77.7 g
Type
reactant
Reaction Step One
Quantity
69.4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopentyloxy-benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Cyclopentyloxy-benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Cyclopentyloxy-benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Cyclopentyloxy-benzaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Cyclopentyloxy-benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Cyclopentyloxy-benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.